molecular formula C5H5N2O3- B1263067 5-Methylbarbituride

5-Methylbarbituride

Cat. No. B1263067
M. Wt: 141.1 g/mol
InChI Key: INCRRYKLCCVPJD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-methylbarbituride is conjugate base of 5-methylbarbituric acid. It is a conjugate base of a 5-methylbarbituric acid.

Scientific Research Applications

1. Sensing Mechanism for Fluoride Ion

5-Arylidenebarbituric acid derivatives, including 5-methylbarbituride, have been investigated for their anion sensing activities. These compounds, particularly 5-arylidenebarbituric acids, demonstrate high selectivity and sensitivity in sensing fluoride ions, as evidenced through UV-visible absorption and fluorescence spectral changes in the presence of fluoride ions. This property of 5-methylbarbituride is significant for fluoride ion detection and environmental monitoring (Saravanan, Easwaramoorthi, & Wang, 2014).

2. Biological Activity and Drug Synthesis

Research on 5-methylbarbituride derivatives has also explored their potential in drug synthesis and biological activity. Various barbituric acid derivatives, including those of 5-methylbarbituride, have been synthesized and characterized for their potential as anticancer, antimicrobial, and antioxidant agents. These findings highlight the potential of 5-methylbarbituride derivatives in pharmacology and therapeutics (Masoud, Sweyllam, & Ahmed, 2020).

3. Synthesis of Chemical Compounds

5-Methylbarbituride is central in the synthesis of various chemical compounds. For example, its derivatives have been synthesized through methods like Knoevenagel condensation, offering insights into novel chemical synthesis processes and the formation of new compounds with potential applications in different scientific fields (Jun-ling, 2008).

4. Study of Molecular Aggregation in Barbiturates

The polymorphic behavior of barbiturates, including 5-methylbarbituride, has been a subject of interest in understanding molecular aggregation. This research offers insights into the thermodynamic stability and structural properties of barbiturate polymorphs, contributing to a deeper understanding of molecular interactions and pharmaceutical formulation (Rossi, Gelbrich, Kahlenberg, & Griesser, 2012).

properties

Product Name

5-Methylbarbituride

Molecular Formula

C5H5N2O3-

Molecular Weight

141.1 g/mol

IUPAC Name

5-methyl-2,4-dioxo-1H-pyrimidin-6-olate

InChI

InChI=1S/C5H6N2O3/c1-2-3(8)6-5(10)7-4(2)9/h1H3,(H3,6,7,8,9,10)/p-1

InChI Key

INCRRYKLCCVPJD-UHFFFAOYSA-M

Canonical SMILES

CC1=C(NC(=O)NC1=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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